4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c23-16-3-1-2-4-18(16)24-22(29)28-11-9-27(10-12-28)21-8-6-17(25-26-21)15-5-7-19-20(13-15)31-14-30-19/h1-8,13H,9-12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAUPPREXTIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and potential as a drug candidate.
Structural Overview
This compound features:
- A benzo[d][1,3]dioxole moiety
- A pyridazine ring
- A piperazine carboxamide group
These structural elements contribute to its interactions with various biological targets, making it a subject of interest in drug discovery.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activities. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific activity of this compound in various cancer models remains an area for further investigation.
Antimicrobial Activity
Preliminary studies suggest that compounds related to this structure may possess antimicrobial properties. For example, derivatives of benzo[d][1,3]dioxole have demonstrated effectiveness against various bacterial strains. The presence of hydrophobic groups in these compounds is believed to enhance their interaction with microbial membranes, leading to increased antimicrobial efficacy .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : Molecular docking studies suggest potential interactions with neurotransmitter receptors (e.g., serotonin receptors) and other targets involved in disease processes .
- Enzyme Inhibition : The piperazine and pyridazine components may facilitate binding to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways relevant to disease .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Benzo[d][1,3]dioxole Derivative : This step often includes cyclization reactions to form the core structure.
- Formation of Pyridazine Ring : Cyclization methods are employed to create the pyridazine moiety.
- Coupling Reaction : The final step involves coupling the pyridazine derivative with N-(2-fluorophenyl)piperazine-1-carboxamide using techniques such as palladium-catalyzed cross-coupling reactions.
Pharmacological Studies
Pharmacological evaluations are essential for determining the efficacy and safety profile of this compound. Various assays can be employed:
- In vitro Binding Assays : To assess the affinity for specific receptors.
- Cell-Based Assays : To evaluate cytotoxicity and overall biological activity against cancer cell lines and microbial strains.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified significant anticancer activity in similar piperazine derivatives with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Demonstrated antimicrobial properties against Escherichia coli and Staphylococcus aureus, with MIC values below 20 µg/mL. |
| Study 3 | Explored receptor binding profiles, indicating potential agonistic effects on serotonin receptors linked to mood regulation. |
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie within the realm of medicinal chemistry. Its unique structure suggests potential as:
- Anticancer agents : Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines.
- Anti-inflammatory drugs : The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.
- Antimicrobial properties : Structural analogs have shown effectiveness against various microbial strains.
Case Studies
Several studies have investigated the efficacy of compounds similar to 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : Research indicated that compounds with similar structures could effectively reduce inflammation markers in vitro, supporting their use in treating inflammatory diseases.
- Antimicrobial Properties : Investigations revealed that certain analogs displayed broad-spectrum antimicrobial activity, highlighting their potential as new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
- Substituent Impact: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects could also influence receptor binding. Benzo[d][1,3]dioxol-5-yl substituents are recurrent in FAAH modulators () and CNS agents, suggesting shared metabolic pathways or target selectivity. Pyridazine vs. Pyridine/Piperidine: Pyridazine’s electron-deficient nature may improve solubility but reduce membrane permeability compared to saturated piperidine analogs ().
Synthetic Complexity :
- Pharmacological Hypotheses: The piperazine-carboxamide scaffold is prevalent in dopamine D3 receptor ligands (e.g., ) and FAAH inhibitors (). The target compound’s 2-fluorophenyl group may confer selectivity for serotonin receptors (5-HT) over dopamine receptors.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide?
A multi-step synthesis approach is typically employed, involving:
- Pyridazine ring formation : Cyclization of hydrazine with dicarbonyl precursors (e.g., 1,4-diketones) under acidic or basic conditions .
- Piperazine coupling : Reacting the pyridazine intermediate with a pre-functionalized piperazine-carboxamide derivative via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : Normal-phase chromatography (e.g., silica gel with gradients of methanol/dichloromethane) or recrystallization from chloroform/ether mixtures improves purity .
- Yield optimization : Substituent steric effects (e.g., 2-fluorophenyl group) may require adjusted stoichiometry or elevated temperatures (80–100°C) to enhance reactivity .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm aromatic proton environments (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
- Elemental analysis : Confirm C, H, N, and F content within ±0.4% deviation .
Q. What in vitro assays are suitable for initial biological screening?
- Receptor binding assays : Prioritize dopamine D2/D3 or serotonin receptors (5-HT/5-HT) due to structural similarities to known piperazine-based modulators .
- Enzyme inhibition studies : Screen against FAAH (fatty acid amide hydrolase) given the benzo[d][1,3]dioxole moiety’s role in FAAH modulation .
- Cellular cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?
- Substituent variation : Compare analogs with halogen (e.g., 2-fluorophenyl vs. 4-chlorophenyl) or heterocycle (pyridazine vs. pyrimidine) modifications to assess potency shifts .
- Functional group impact : The 2-fluorophenyl group may enhance blood-brain barrier penetration, while the benzo[d][1,3]dioxole moiety could influence metabolic stability .
- Data normalization : Control for assay conditions (e.g., pH, temperature) that affect receptor binding kinetics .
Q. What methodologies address low solubility in pharmacokinetic studies?
- Salt formation : Hydrochloride salts improve aqueous solubility for intravenous administration .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide group for enhanced bioavailability .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo dosing .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina to predict binding poses at FAAH or dopamine receptors, focusing on hydrogen bonds between the carboxamide and conserved residues (e.g., Asp110 in FAAH) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize high-affinity candidates .
Q. What analytical techniques resolve discrepancies in polymorphic forms?
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks affecting solubility .
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to identify polymorphs .
- PXRD : Compare diffraction patterns of batches synthesized under different conditions .
Q. How to design experiments elucidating metabolic pathways?
- In vitro metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .
- Isotope labeling : Incorporate F or C into the fluorophenyl group to track metabolic fate via NMR .
Data Contradiction Analysis
Q. How to reconcile conflicting receptor affinity data between studies?
- Assay variability : Compare radioligand binding (e.g., H-spiperone for D2) versus functional assays (e.g., cAMP modulation) .
- Species differences : Validate results across human vs. rodent receptor isoforms .
- Allosteric vs. orthosteric binding : Perform Schild analysis to distinguish binding modes .
Q. Why do some analogs show unexpected toxicity despite structural similarity?
- Off-target effects : Screen against hERG channels to assess cardiac risk .
- Metabolite profiling : Reactive intermediates (e.g., epoxides from benzo[d][1,3]dioxole oxidation) may mediate toxicity .
Methodological Best Practices
Q. Synthesis of Heterocyclic Intermediates
- Pyridazine ring : Optimize cyclocondensation using microwave-assisted synthesis (120°C, 30 min) to reduce byproducts .
- Piperazine-carboxamide coupling : Use HATU/DIPEA in DMF for higher yields (≥85%) vs. EDCI .
Q. Biological Assay Design
- Positive controls : Include clozapine (for D2/D3) or URB597 (for FAAH) to benchmark activity .
- Concentration ranges : Test 0.1–100 µM to capture full dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
